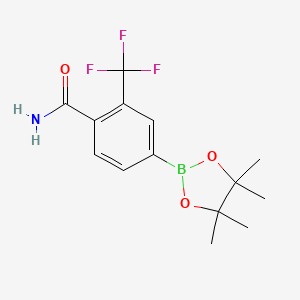
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
Vue d'ensemble
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide, more commonly known as TMB-2, is a novel small molecule that has recently been studied for its potential applications in scientific research. TMB-2 is part of a larger class of compounds known as boron-containing dioxaborolanes, which are characterized by their unique ability to form covalent bonds with a variety of molecules, including proteins. This property has made TMB-2 an attractive target for use in the study of biological processes. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide and its derivatives are extensively used in the synthesis of complex organic molecules. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings through a three-step substitution reaction. The molecular structures of these compounds were confirmed by various spectroscopic methods and X-ray diffraction, providing valuable insights into their conformational and electronic properties Huang et al., 2021.
Crystallography and DFT Studies
In-depth crystallographic and computational studies offer a deeper understanding of the physicochemical properties of these compounds. Wu et al. (2021) synthesized compounds involving the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) motif and conducted vibrational studies and DFT calculations to analyze their structures and properties Wu et al., 2021.
Catalysis and Chemical Reactions
Compounds containing the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group play a critical role in catalysis, particularly in cross-coupling reactions. Takagi and Yamakawa (2013) explored the use of these compounds in Pd-catalyzed borylation of aryl bromides, demonstrating their effectiveness in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are valuable intermediates in organic synthesis Takagi & Yamakawa, 2013.
Fluorescence and Sensing Applications
The unique electronic structure of these compounds also lends them to applications in fluorescence and sensing. For instance, Fu et al. (2016) developed a fluorescence probe based on the boronate ester functionality for the detection of hydrogen peroxide vapor, showcasing the potential of these compounds in environmental monitoring and explosive detection Fu et al., 2016.
Material Science and Polymer Chemistry
Furthermore, these compounds find applications in material science, particularly in the synthesis of novel polymers and nanomaterials with specific optical and electronic properties. Fischer et al. (2013) utilized heterodifunctional polyfluorene building blocks containing the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group to create nanoparticles with enhanced brightness and tunable emission properties, demonstrating the versatility of these compounds in advanced material design Fischer, Baier, & Mecking, 2013.
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF3NO3/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDADHLPCZLDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




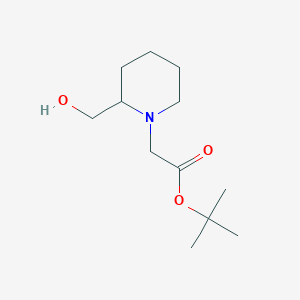
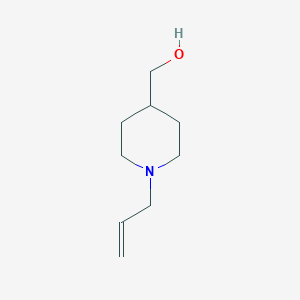
![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)
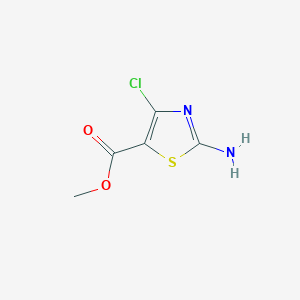
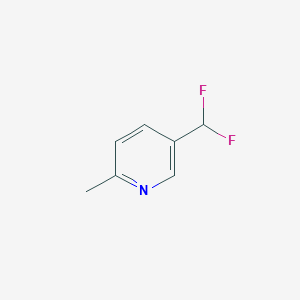

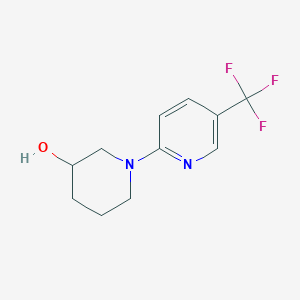
![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)

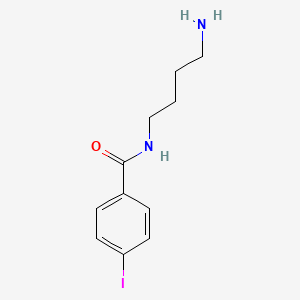
![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)
